molecular formula C10H12F3N B12965013 1-(3,4,5-Trifluorophenyl)butan-1-amine

1-(3,4,5-Trifluorophenyl)butan-1-amine

Katalognummer: B12965013
Molekulargewicht: 203.20 g/mol
InChI-Schlüssel: RJHSAWZMFNBBDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4,5-Trifluorophenyl)butan-1-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to a butan-1-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trifluorophenyl)butan-1-amine typically involves the reaction of 3,4,5-trifluorobenzaldehyde with butylamine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine group .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or biocatalysis. These methods are designed to optimize yield and purity while minimizing environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4,5-Trifluorophenyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

1-(3,4,5-Trifluorophenyl)butan-1-amine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3,4,5-Trifluorophenyl)butan-1-amine involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, receptor signaling, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(3,4,5-Trifluorophenyl)butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the trifluorophenyl group enhances its stability and interaction with various molecular targets, making it a valuable compound in research and industrial applications .

Eigenschaften

Molekularformel

C10H12F3N

Molekulargewicht

203.20 g/mol

IUPAC-Name

1-(3,4,5-trifluorophenyl)butan-1-amine

InChI

InChI=1S/C10H12F3N/c1-2-3-9(14)6-4-7(11)10(13)8(12)5-6/h4-5,9H,2-3,14H2,1H3

InChI-Schlüssel

RJHSAWZMFNBBDZ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C1=CC(=C(C(=C1)F)F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.